molecular formula C13H15N3 B15459384 2-Pyrimidinamine, 4-phenyl-5-propyl- CAS No. 61762-45-6

2-Pyrimidinamine, 4-phenyl-5-propyl-

Cat. No.: B15459384
CAS No.: 61762-45-6
M. Wt: 213.28 g/mol
InChI Key: RFPIBADVXNYSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-Pyrimidinamine, 4-phenyl-5-propyl- (IUPAC name: 4-phenyl-5-propylpyrimidin-2-amine) is a heterocyclic aromatic compound featuring a pyrimidine backbone substituted with a phenyl group at position 4 and a propyl chain at position 3. This structure confers distinct physicochemical properties, including moderate lipophilicity due to the phenyl and alkyl substituents, which may influence bioavailability and environmental persistence.

Properties

CAS No.

61762-45-6

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

4-phenyl-5-propylpyrimidin-2-amine

InChI

InChI=1S/C13H15N3/c1-2-6-11-9-15-13(14)16-12(11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H2,14,15,16)

InChI Key

RFPIBADVXNYSHV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(N=C1C2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Mepanipyrim (4-Methyl-N-Phenyl-6-(1-Propynyl)-2-Pyrimidinamine)

Structural Differences :

  • Substituents : Mepanipyrim has a methyl group at position 4, a phenyl group at position N2, and a propynyl (alkyne) group at position 4. In contrast, the target compound features a phenyl group at position 4 and a saturated propyl chain at position 5.
  • The saturated propyl group in the target compound may reduce metabolic degradation compared to the reactive alkyne in mepanipyrim, altering environmental persistence .

Cyprodinil (4-Cyclopropyl-6-Methyl-N-Phenyl-2-Pyrimidinamine)

Structural Differences :

  • Substituents : Cyprodinil substitutes position 4 with a cyclopropyl group and position 6 with a methyl group.
  • Key Implications :
    • The cyclopropyl group enhances steric bulk, improving binding to fungal adenylate osmoregulators. The methyl group at position 6 may reduce solubility compared to the propyl group in the target compound .

2-Amino-4,6-Dimethylpyrimidine

Structural Differences :

  • Substituents : This derivative has methyl groups at positions 4 and 6, lacking aromatic or long alkyl chains.
  • Key Implications: The absence of phenyl or propyl groups reduces lipophilicity, making it more water-soluble. It is a known metabolite of pyrimethanil, highlighting its environmental relevance .

4-Chloro-6-Methyl-5-(2-Propynyl)-2-Pyrimidinamine

Structural Differences :

  • Substituents : A chlorine atom at position 4 and a propynyl group at position 5.
  • Propynyl groups may confer higher reactivity but lower environmental stability compared to the propyl chain in the target compound .

Research Findings and Implications

  • Substituent Position : Substitutions at positions 4 and 5 (e.g., phenyl, propyl) vs. 4 and 6 (e.g., methyl, propynyl) significantly alter bioactivity. Position 6 substituents in mepanipyrim and cyprodinil enhance target binding, whereas position 5 groups may influence metabolic pathways .
  • Functional Groups : Alkyne groups (propynyl) increase reactivity but may reduce environmental half-life compared to alkyl chains (propyl) .
  • Toxicity: Chlorinated derivatives exhibit higher acute toxicity (e.g., oral LD₅₀ < 500 mg/kg) compared to non-halogenated analogs .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-Pyrimidinamine, 4-phenyl-5-propyl-?

Methodological Answer:
The synthesis of pyrimidine derivatives typically involves multi-step organic reactions, such as condensation, cyclization, or substitution. For 4-phenyl-5-propyl-substituted pyrimidinamine, key steps include:

  • Precursor Selection : Use aryl/alkyl halides or boronic acids for introducing phenyl and propyl groups via Suzuki-Miyaura coupling or nucleophilic substitution .
  • Reaction Conditions : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of amine groups. Temperature control (e.g., 60–80°C) and pH adjustments (neutral to mildly acidic) are critical to avoid side reactions like over-alkylation .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, or Lewis acids (e.g., ZnCl₂) for cyclization steps .
    Validation : Monitor reaction progress via TLC or HPLC, targeting >95% purity post-purification using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can structural contradictions in NMR and X-ray crystallography data be resolved for this compound?

Methodological Answer:
Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects. To resolve this:

  • Dynamic NMR : Use variable-temperature NMR to detect rotational barriers in the propyl or phenyl groups, which may cause signal splitting .
  • X-ray Refinement : Analyze thermal ellipsoids in crystallographic data to identify disordered substituents. For example, the 5-propyl group may exhibit multiple conformations, requiring refinement with partial occupancy models .
  • Computational Modeling : Compare DFT-optimized structures (e.g., Gaussian 09) with experimental data to validate preferred conformations .
    Case Study : A related pyrimidine derivative showed a 5° deviation in dihedral angles between NMR (solution) and X-ray (solid) due to crystal lattice constraints .

Basic: What purification strategies are recommended for isolating 2-Pyrimidinamine derivatives with high yield?

Methodological Answer:

  • Chromatography : Use flash chromatography with silica gel and a gradient of ethyl acetate/hexane (20:80 to 50:50) to separate unreacted precursors and byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. For example, 4-phenylpyrimidines often crystallize well in dichloromethane/hexane mixtures .
  • HPLC : Apply reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final purity assessment, especially if the compound is hygroscopic .

Advanced: How does the electronic nature of the 4-phenyl and 5-propyl groups influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Steric Effects : The 5-propyl group introduces steric hindrance, reducing reactivity at the C2 and C4 positions. This requires stronger nucleophiles (e.g., Grignard reagents) or elevated temperatures for substitutions .
  • Electronic Effects : The 4-phenyl group’s electron-withdrawing nature (via conjugation) polarizes the pyrimidine ring, increasing electrophilicity at the C6 position. This is confirmed by Hammett σ⁺ values in substituted pyrimidines .
  • Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates under varying electronic conditions. For example, nitro-substituted phenyl groups accelerate substitutions at C6 by 1.5-fold compared to methoxy groups .

Advanced: How can researchers address contradictory bioactivity data across cell-based assays for this compound?

Methodological Answer:
Contradictions often stem from assay-specific variables:

  • Cell Line Variability : Test the compound in isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate genetic background effects. For example, differences in kinase expression (e.g., CDK2) may alter IC₅₀ values .
  • Solubility Artifacts : Use DMSO concentrations ≤0.1% and confirm solubility via dynamic light scattering (DLS). Aggregation at higher concentrations can falsely suppress activity .
  • Metabolic Stability : Perform LC-MS/MS to quantify intracellular concentrations. Rapid degradation in certain cell lines (e.g., hepatocytes) may explain reduced efficacy .

Basic: What spectroscopic techniques are essential for characterizing 2-Pyrimidinamine derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The NH₂ protons typically resonate at δ 6.5–7.0 ppm, while aromatic protons from the 4-phenyl group appear at δ 7.2–7.8 ppm .
  • IR Spectroscopy : Confirm amine groups via N-H stretches (3300–3500 cm⁻¹) and pyrimidine ring vibrations (1600–1650 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI⁺) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅N₃: calc. 213.1266, observed 213.1268) .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the pyrimidine ring?

Methodological Answer:

  • Directed Metalation : Use directing groups (e.g., -OMe or -NHBoc) at C4 or C6 to control lithiation sites. For example, a methoxy group at C6 directs electrophiles to C5 .
  • Protection/Deprotection : Temporarily protect the 2-amino group with tert-butoxycarbonyl (Boc) to prevent unwanted reactions at C2 during C5 propyl substitution .
  • Computational Guidance : Employ Fukui function analysis (via DFT) to predict electrophilic/nucleophilic sites. The C5 position often shows higher Fukui indices in 4-phenylpyrimidines .

Advanced: How can researchers validate the proposed mechanism of action in enzyme inhibition assays?

Methodological Answer:

  • Kinetic Assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, if the compound competes with ATP in kinase assays, Km will increase while Vmax remains constant .
  • Docking Studies : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., CDK2). Validate with mutagenesis; e.g., alanine substitution at key residues (Asp145) should reduce binding affinity .
  • SPR Analysis : Measure real-time binding kinetics (ka/kd) via surface plasmon resonance. A slow kd (<10⁻³ s⁻¹) suggests strong, specific interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.